molecular formula C17H21ClN2O3S B2954433 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzenesulfonamide CAS No. 1421507-79-0

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzenesulfonamide

Cat. No.: B2954433
CAS No.: 1421507-79-0
M. Wt: 368.88
InChI Key: HIYNWTDZMSKIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry research, particularly in the investigation of novel neurological therapeutics . Sulfonamide moieties are established constituents of numerous biologically active compounds, and their molecular conformation, such as the torsion angle at the C–SO2–NH–C segment, is a critical parameter studied for understanding intermolecular interactions and crystal packing, which can influence physicochemical properties . Researchers are exploring non-nitrogen heterocyclic compounds, including complex sulfonamides, as a promising strategy to develop potential anticonvulsant agents with optimized pharmacokinetic profiles and reduced side effects compared to traditional nitrogen-containing heterocycles . This compound integrates key structural features, including a hydrophobic aryl domain and a hydrogen-bonding capable sulfonamide group, which align with pharmacophore models for anticonvulsant activity . Its core structure serves as a valuable scaffold for probing structure-activity relationships (SAR) and for the design and development of new chemical entities targeting central nervous system (CNS) disorders.

Properties

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S/c1-12-15(18)5-4-6-17(12)24(22,23)19-11-16(21)13-7-9-14(10-8-13)20(2)3/h4-10,16,19,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYNWTDZMSKIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and is being investigated for its therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure

The compound's chemical structure is characterized by the following components:

  • A sulfonamide group which is known for its antibacterial properties.
  • A dimethylamino group which may enhance its interaction with biological targets.
  • Hydroxyethyl and methyl substitutions that could influence pharmacokinetics and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including the compound . Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation or induce mitochondrial dysfunction leading to apoptosis. For instance, sulfonamide derivatives have been shown to affect mitochondrial membrane potential and induce reactive oxygen species (ROS) production, leading to cell death in cancer cell lines like K562 .
  • Case Study : A study evaluating the effects of related sulfonamides demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to the disruption of mitochondrial function and subsequent activation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial properties of sulfonamide compounds are well-documented. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria:

  • In Vitro Testing : The compound was tested against standard bacterial strains using the microdilution method. Results indicated effective inhibition of bacterial growth, comparable to established antibiotics .
  • Mechanism : The antimicrobial action is believed to stem from the inhibition of folate synthesis pathways in bacteria, a well-known mechanism for sulfonamides.

Research Findings

Study Findings Methodology
Study 1Induced apoptosis in K562 cells; IC50 ~10 µMFlow cytometry, MTT assay
Study 2Significant antibacterial activity against E. coli and S. aureusMicrodilution method
Study 3Moderate antioxidant activity; potential for combined therapyABTS assay

Q & A

Q. What are the recommended methods for synthesizing 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Synthesis typically involves sulfonylation of an aniline derivative. A common approach includes reacting a benzenesulfonyl chloride intermediate (e.g., 2-methyl-4-chlorobenzenesulfonyl chloride) with a substituted ethanolamine derivative under controlled conditions. Key steps include:

  • Dropwise addition of chlorosulfonic acid to m-chlorotoluene at 0°C to form the sulfonyl chloride intermediate.
  • Coupling with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine in stoichiometric ratios, followed by refluxing in chloroform.
  • Purification via recrystallization or chromatography. Optimization may involve adjusting solvent polarity, reaction time, and temperature to improve yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks to confirm the dimethylamino group (δ ~2.8 ppm for N(CH₃)₂), hydroxyethyl moiety (δ ~4.2 ppm for -CH₂OH), and sulfonamide linkage (δ ~7.5-8.0 ppm for aromatic protons).
  • X-ray crystallography : Resolve torsion angles (e.g., C–SO₂–NH–C ~67.5°) and dihedral angles between aromatic rings (~44.5°) to confirm stereoelectronic effects .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. How can researchers design preliminary bioactivity assays for this sulfonamide derivative?

  • Target selection : Prioritize receptors/enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, kinase inhibitors).
  • In vitro assays : Use fluorescence polarization or ELISA to measure binding affinity.
  • Cytotoxicity screening : Employ MTT assays on cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How do structural variations in analogous sulfonamides affect biological activity, and what computational methods support structure-activity relationship (SAR) studies?

  • Compare substituent effects (e.g., chloro vs. methyl groups) on binding using molecular docking (AutoDock, Schrödinger Suite).
  • Analyze steric clashes or hydrogen-bonding interactions in crystal structures (e.g., tilt angles between aromatic rings ~44.5° vs. 86.6° in related compounds) .
  • Validate predictions with free-energy perturbation (FEP) or MM-GBSA calculations .

Q. What strategies resolve contradictions in reported data, such as conflicting bioactivity or crystallographic parameters?

  • Meta-analysis : Aggregate data from multiple studies (e.g., compare torsion angles in sulfonamides with ortho-methyl groups ).
  • Reproducibility testing : Re-synthesize compounds under standardized conditions and re-evaluate activity.
  • Multivariate statistics : Apply principal component analysis (PCA) to identify experimental variables (e.g., solvent, pH) causing discrepancies .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Proteomics : Use SILAC labeling to identify protein targets in treated vs. untreated cells.
  • Kinetic studies : Perform stopped-flow spectroscopy to measure enzyme inhibition rates.
  • In vivo models : Utilize zebrafish or murine xenografts for pharmacokinetic profiling (e.g., bioavailability, half-life) .

Q. What advanced synthetic routes improve yield and scalability while minimizing impurities?

  • Flow chemistry : Optimize exothermic steps (e.g., sulfonylation) using microreactors to enhance control.
  • Catalytic methods : Employ palladium-catalyzed coupling for introducing dimethylamino groups.
  • Quality control : Implement PAT (Process Analytical Technology) with inline HPLC monitoring .

Methodological Considerations

Q. What are the best practices for analyzing hydrogen-bonding networks in sulfonamide crystals?

  • Use Mercury software to map intermolecular interactions (e.g., N–H···O dimers with bond lengths ~2.8 Å).
  • Compare packing motifs with related structures (e.g., dimeric chains vs. helical arrays) .

Q. How should researchers address solubility challenges during in vitro testing?

  • Co-solvents : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
  • pH adjustment : Protonate the dimethylamino group at acidic pH to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.